molecular formula C21H22ClF3N2O2 B1591295 1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride CAS No. 300815-41-2

1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride

Cat. No.: B1591295
CAS No.: 300815-41-2
M. Wt: 426.9 g/mol
InChI Key: KRRISOFSWVKYBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride is a small molecule antagonist of C-C motif chemokine receptor 2 (CCR2), belonging to the spiropiperidine class. It is known for its high affinity to the β subunit of CCR2, which results in the inhibition of CCR2 signaling and suppression of monocyte recruitment .

Mechanism of Action

Target of Action

RS 102895 hydrochloride is a small molecule antagonist that primarily targets the C-C motif chemokine receptor 2 (CCR2) . The CCR2 receptor belongs to the beta-subclass of chemokine receptors and is also known as monocyte chemoattractant protein-1 (MCP-1) after one of its major natural ligands .

Mode of Action

RS 102895 hydrochloride has a high affinity to the beta subunit of the CCR2 receptor and binds specifically to it . This binding results in the inhibition of CCR2 signaling . It is potent and specific for the CCR2b receptor .

Biochemical Pathways

The binding of RS 102895 hydrochloride to the CCR2b receptor inhibits the signaling of the CCR2 receptor, which plays a major role in the recruitment of monocytes . This results in the suppression of monocyte recruitment, which may be useful for obstructing the immune suppressive effects of monocytes during early vaccine responses .

Pharmacokinetics

It is soluble in dmso , which suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of RS 102895 hydrochloride’s action include the inhibition of CCR2 signaling and the suppression of monocyte recruitment . This can result in the obstruction of the immune suppressive effects of monocytes during early vaccine responses .

Action Environment

It is generally recommended to store the compound under desiccated conditions at room temperature , suggesting that moisture and temperature could potentially affect its stability and efficacy.

Preparation Methods

The synthesis of 1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride typically involves organic synthesis reactions. The compound is soluble in DMSO (>10 mg/mL) and is stored at room temperature . Specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature.

Chemical Reactions Analysis

1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride undergoes various chemical reactions, including:

Comparison with Similar Compounds

1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride is unique due to its high specificity and potency for the CCR2b receptor. Similar compounds include:

    RS 504393: Another CCR2 antagonist with similar properties.

    INCB3344: A selective CCR2 antagonist used in various research studies.

    BMS-813160: A dual CCR2/CCR5 antagonist with broader applications.

These compounds share the common feature of targeting CCR2 but differ in their specificity, potency, and additional receptor targets.

Biological Activity

Overview

1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one; hydrochloride is a synthetic compound classified as a small molecule antagonist of the C-C motif chemokine receptor 2 (CCR2). This compound exhibits significant biological activity primarily through its interaction with the CCR2 receptor, which is crucial in various physiological and pathological processes, including inflammation and immune responses.

  • IUPAC Name : 1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one; hydrochloride
  • Molecular Formula : C21H21F3N2O2·HCl
  • Molecular Weight : 426.9 g/mol
  • CAS Number : 300815-41-2
  • Solubility : Soluble in DMSO (>10 mg/mL) .

The biological activity of this compound is primarily mediated through its high affinity for the β subunit of CCR2. By binding to this receptor, it inhibits CCR2 signaling pathways, leading to several downstream effects:

  • Inhibition of Monocyte Recruitment : The compound suppresses the recruitment of monocytes to sites of inflammation, which is critical in controlling inflammatory responses .
  • Calcium Influx Inhibition : It inhibits calcium influx stimulated by chemokines MCP-1 and MCP-3, further modulating immune cell activation and migration .

In Vitro Studies

Several studies have explored the effects of this compound on various cell types:

  • Cell Proliferation Assays : The compound has been used to investigate the effects of interleukin 33 on decidual stromal cell proliferation. Results indicated that CCR2 antagonism could alter cellular responses to inflammatory cytokines .
  • Extracellular Matrix Modulation : By inhibiting CCR2 signaling, the compound enhances extracellular matrix protein expression, suggesting potential applications in tissue repair and fibrosis .

Case Studies

A notable case study involved the use of this compound in preclinical models to assess its efficacy in preventing immune suppression during early vaccine responses. The findings demonstrated that CCR2 antagonism could enhance vaccine efficacy by preventing monocyte-mediated immune suppression .

Applications in Medicine and Research

The potential therapeutic applications of 1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one; hydrochloride are extensive:

  • Therapeutic Development : It is being investigated for its role in developing new CCR2 antagonists aimed at treating chronic inflammatory diseases and autoimmune disorders.
  • Vaccine Response Enhancement : Its ability to modulate immune responses makes it a candidate for improving vaccine strategies against infectious diseases .

Summary Table of Biological Activities

Biological ActivityDescription
CCR2 AntagonismHigh affinity binding to CCR2 receptor
Monocyte RecruitmentSuppression of monocyte migration
Calcium InfluxInhibition of MCP-1 and MCP-3 induced calcium influx
Extracellular Matrix ExpressionEnhancement of matrix protein expression
Vaccine ResponsePotential to improve immune response during vaccination

Properties

IUPAC Name

1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O2.ClH/c22-21(23,24)16-7-5-15(6-8-16)9-12-26-13-10-20(11-14-26)17-3-1-2-4-18(17)25-19(27)28-20;/h1-8H,9-14H2,(H,25,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRISOFSWVKYBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3NC(=O)O2)CCC4=CC=C(C=C4)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587871
Record name 1'-{2-[4-(Trifluoromethyl)phenyl]ethyl}spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300815-41-2
Record name 1'-{2-[4-(Trifluoromethyl)phenyl]ethyl}spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride
Reactant of Route 2
Reactant of Route 2
1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride
Reactant of Route 3
Reactant of Route 3
1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride
Reactant of Route 4
Reactant of Route 4
1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride
Reactant of Route 5
Reactant of Route 5
1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride
Reactant of Route 6
Reactant of Route 6
1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.